molecular formula C7H12FNO2 B13449437 methyl (2S,4R)-4-fluoropiperidine-2-carboxylate

methyl (2S,4R)-4-fluoropiperidine-2-carboxylate

Katalognummer: B13449437
Molekulargewicht: 161.17 g/mol
InChI-Schlüssel: BOWAXZMKMBPYMB-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of a fluorine atom in the piperidine ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-fluoropiperidine-2-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry One common method includes the reaction of a chiral piperidine derivative with a fluorinating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which methyl (2S,4R)-4-fluoropiperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
  • Methyl (2S,4R)-4-methylpiperidine-2-carboxylate

Uniqueness

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to similar compounds. This fluorine atom can enhance the compound’s reactivity and binding affinity, making it particularly valuable in various applications.

Eigenschaften

Molekularformel

C7H12FNO2

Molekulargewicht

161.17 g/mol

IUPAC-Name

methyl (2S,4R)-4-fluoropiperidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1

InChI-Schlüssel

BOWAXZMKMBPYMB-RITPCOANSA-N

Isomerische SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)F

Kanonische SMILES

COC(=O)C1CC(CCN1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.